molecular formula C17H25NO5S B2751914 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine CAS No. 946285-70-7

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine

Cat. No.: B2751914
CAS No.: 946285-70-7
M. Wt: 355.45
InChI Key: ZHAYIWYHJQEYJQ-UHFFFAOYSA-N
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Description

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine is a complex organic compound featuring a piperidine ring substituted with a benzo[d][1,3]dioxole moiety and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Propyl Chain: The benzo[d][1,3]dioxole is then reacted with 3-chloropropanol in the presence of a base to form the 3-(benzo[d][1,3]dioxol-5-yloxy)propyl intermediate.

    Sulfonylation: The intermediate is then treated with sulfonyl chloride to introduce the sulfonyl group.

    Formation of the Piperidine Ring: Finally, the sulfonylated intermediate is reacted with 3,5-dimethylpiperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various alkylated piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may serve as a probe to study the interactions of piperidine derivatives with biological macromolecules. Its structural features could be useful in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine: Lacks the dimethyl substitution on the piperidine ring.

    1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(3-methoxyphenyl)piperazine: Contains a piperazine ring instead of a piperidine ring.

    1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline: Features a tetrahydroquinoline ring.

Uniqueness

The presence of both the benzo[d][1,3]dioxole moiety and the sulfonyl group in conjunction with the 3,5-dimethylpiperidine ring makes 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-3,5-dimethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-13-8-14(2)11-18(10-13)24(19,20)7-3-6-21-15-4-5-16-17(9-15)23-12-22-16/h4-5,9,13-14H,3,6-8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAYIWYHJQEYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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